molecular formula C15H16O6 B1242016 N-(2-Methoxyphenyl)maleamicacid

N-(2-Methoxyphenyl)maleamicacid

Cat. No.: B1242016
M. Wt: 292.28 g/mol
InChI Key: PIMZUZSSNYHVCU-KBLUICEQSA-N
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Description

N-(2-Methoxyphenyl)maleamic acid (IUPAC name: (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It features a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring (Figure 1). The compound exhibits a melting point of 143–145°C and is synthesized via the reaction of maleic anhydride with 2-methoxyaniline in toluene, followed by purification . Its structure includes a conjugated maleamic acid moiety (C=O and C=C bonds) and intramolecular hydrogen bonding, which stabilizes its conformation.

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

(1R,3R,5S,8S,9R,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

InChI

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8+,9-,10-,13-,14-,15+/m1/s1

InChI Key

PIMZUZSSNYHVCU-KBLUICEQSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C

Canonical SMILES

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

Pictograms

Acute Toxic

Synonyms

picrotoxinin
picrotoxinine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Maleamic acid derivatives share a common backbone but differ in substituent type and position on the phenyl ring. Key structural parameters are compared below:

Table 1: Structural Parameters of Maleamic Acid Derivatives
Compound Substituent(s) C2–C3 Bond Length (Å) Dihedral Angle (°)* Notable Conformations
N-(2-Methoxyphenyl)maleamic acid 2-OCH₃ - - Anti-parallel N–H/C=O
N-(2-Methylphenyl)maleamic acid 2-CH₃ 1.330 12.7 N–H syn to ortho-CH₃; anti C=O
N-(4-Methoxyphenyl)maleamic acid 4-OCH₃ - 3.43, 5.79 Reduced steric hindrance
N-(2-Chloro-4-nitrophenyl)maleamic acid 2-Cl, 4-NO₂ 1.327 - Syn N–H to ortho-Cl
N-(3-Chlorophenyl)maleamic acid 3-Cl - - Anti N–H to meta-Cl

*Dihedral angle between the phenyl ring and maleamic acid plane.

Key Observations :

  • The C2–C3 bond (maleic acid moiety) consistently shows double-bond character (~1.33 Å), confirming conjugation .
  • Ortho substituents (e.g., -OCH₃, -CH₃, -Cl) induce steric effects, increasing dihedral angles (e.g., 12.7° in N-(2-methylphenyl)) compared to para-substituted analogs (e.g., 3.43° in N-(4-methoxyphenyl)) .
  • Anti-parallel conformations of N–H and C=O bonds are common, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O in N-(2-methoxyphenyl)) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular assembly in the solid state:

Table 2: Hydrogen Bonding Patterns
Compound Intermolecular H-Bonds Intramolecular H-Bonds Crystal Network
N-(2-Methoxyphenyl)maleamic acid O–H⋯O, N–H⋯O (inferred) O–H⋯O (carboxylic acid) Chains or sheets (predicted)
N-(2-Chloro-4-nitrophenyl)maleamic acid N–H⋯O, O–H⋯O N–H⋯Cl, O–H⋯O 1D chains → 3D network
N-(2-Methylphenyl)maleamic acid N–H⋯O (zigzag chains) O–H⋯O Sheets via π-π interactions

Key Observations :

  • Ortho substituents promote intramolecular H-bonds (e.g., N–H⋯Cl in N-(2-chloro-4-nitrophenyl)), reducing steric clashes .
  • Carboxylic acid groups act as H-bond donors/acceptors, forming infinite chains (e.g., N–H⋯O in N-(2-methylphenyl)) .
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance H-bond strength, leading to denser networks .

Physicochemical Properties

Substituents significantly influence melting points and solubility:

Table 3: Thermal and Physical Properties
Compound Melting Point (°C) Solubility (Inferred)
N-(2-Methoxyphenyl)maleamic acid 143–145 Moderate in polar solvents
N-(3-Methoxyphenyl)maleamic acid 168 Low (high crystallinity)
N-(4-Fluorophenyl)maleamic acid - High (polar substituent)

Key Observations :

  • Ortho substituents generally lower melting points compared to para analogs due to reduced symmetry and crystallinity .
  • Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents like ethanol .

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